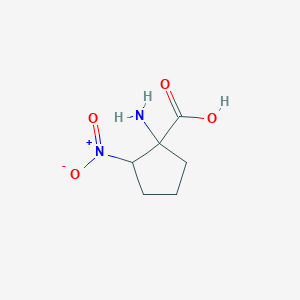
1-Amino-2-nitrocyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-nitrocyclopentanecarboxylic acid is a naturally occurring nitro compound produced by the fungus Aspergillus wentii.
Preparation Methods
The synthesis of 1-amino-2-nitrocyclopentanecarboxylic acid involves several steps. One common method includes the nitration of cyclopentanecarboxylic acid followed by amination. The reaction conditions typically involve the use of strong acids and bases to facilitate the nitration and amination processes. Industrial production methods may involve the use of biotechnological approaches, such as fermentation using Aspergillus wentii, to produce the compound in larger quantities .
Chemical Reactions Analysis
1-Amino-2-nitrocyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong acids or bases.
Scientific Research Applications
1-Amino-2-nitrocyclopentanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its role in plant growth regulation, particularly in inhibiting mitosis in root tips and apical buds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 1-amino-2-nitrocyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. In plants, it inhibits mitosis by interfering with the normal function of microtubules, leading to the loss of apical dominance. The exact molecular targets and pathways in other organisms are still under investigation .
Comparison with Similar Compounds
1-Amino-2-nitrocyclopentanecarboxylic acid can be compared with other nitro compounds, such as:
1-Aminocyclopropanecarboxylic acid: Known for its role in plant growth regulation.
2-Amino-2-methyl-1-propanol: Used in various industrial applications.
Nitrocyclohexane derivatives: Studied for their potential therapeutic applications. The uniqueness of this compound lies in its specific structure and the biological activities it exhibits, particularly in plant growth regulation.
Properties
CAS No. |
2381-86-4 |
|---|---|
Molecular Formula |
C6H10N2O4 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
1-amino-2-nitrocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H10N2O4/c7-6(5(9)10)3-1-2-4(6)8(11)12/h4H,1-3,7H2,(H,9,10) |
InChI Key |
QYHZCEGUXLBLDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)(C(=O)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















